

The Pivotal Role of 13-Methyltetradecanoic Acid in Microbial Physiology: A Technical Guide

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Compound of Interest

Compound Name: 13-Methyltetradecanoic Acid

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Abstract

13-Methyltetradecanoic acid, an iso-branched saturated fatty acid (iso-C15:0), is a crucial component of the cell membrane in many bacterial species. Its presence and concentration are integral to maintaining membrane fluidity and function, particularly in response to environmental stressors such as temperature fluctuations. This technical guide provides an in-depth exploration of the biosynthesis, physiological functions, and regulatory importance of **13-methyltetradecanoic acid** in microbes. It includes a summary of quantitative data, detailed experimental protocols for its study, and diagrams of relevant biochemical pathways to serve as a comprehensive resource for researchers in microbiology, biochemistry, and pharmacology.

Introduction

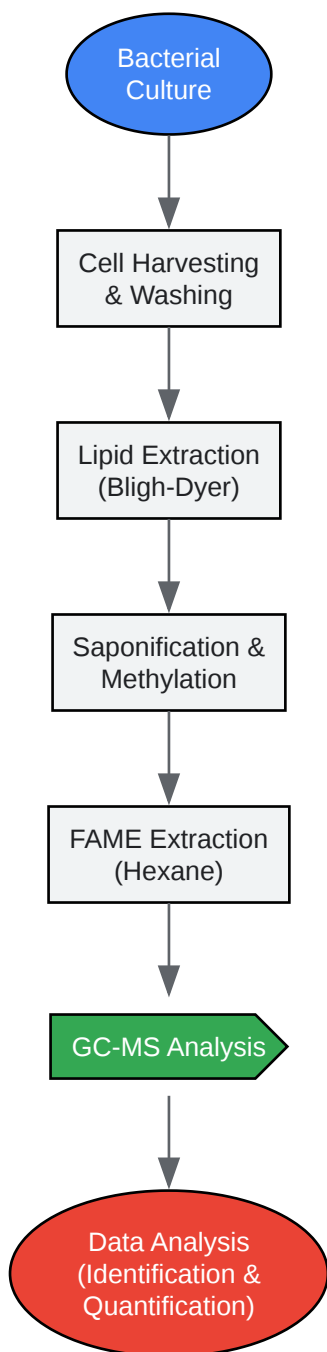
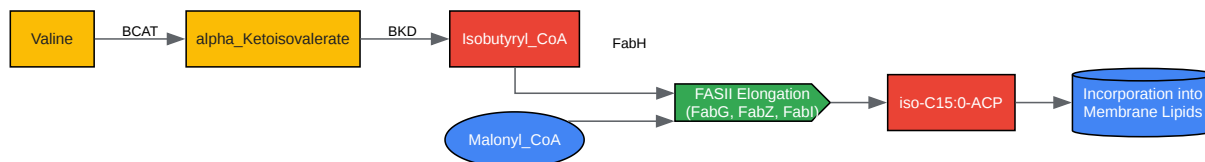
Branched-chain fatty acids (BCFAs), including the iso and anteiso series, are major constituents of membrane lipids in numerous bacteria.[1][2] Unlike the straight-chain fatty acids commonly found in eukaryotes, BCFAs play a specialized role in modulating the physical properties of the bacterial cell membrane. **13-Methyltetradecanoic acid** (iso-C15:0) is a prominent member of the iso-branched fatty acid family, characterized by a methyl group at the penultimate carbon atom from the acyl chain terminus.[3] Its unique structure influences the packing of phospholipid acyl chains, thereby affecting membrane fluidity, permeability, and the function of embedded proteins. Understanding the role of this fatty acid is critical for elucidating

mechanisms of microbial adaptation and for identifying novel targets for antimicrobial drug development.

Biosynthesis of 13-Methyltetradecanoic Acid

The de novo synthesis of **13-methyltetradecanoic acid** and other branched-chain fatty acids in bacteria utilizes precursors derived from branched-chain amino acids.^{[4][5]} The biosynthesis pathway diverges from that of straight-chain fatty acids at the initial priming step.

The synthesis of iso-C15:0 is typically initiated with isobutyryl-CoA, which is derived from the branched-chain amino acid valine. Isobutyryl-CoA serves as the starter unit for the fatty acid synthase (FASII) system.^[6] This primer is elongated by the sequential addition of two-carbon units from malonyl-CoA. The key enzyme initiating this process is β -ketoacyl-ACP synthase III (FabH), which condenses the branched-chain acyl-CoA primer with malonyl-ACP.^{[3][6]} Subsequent rounds of elongation, reduction, and dehydration are carried out by the enzymes of the FASII pathway to produce the final 15-carbon chain.



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